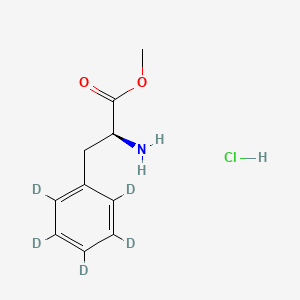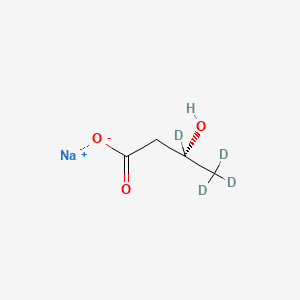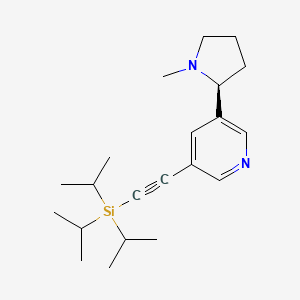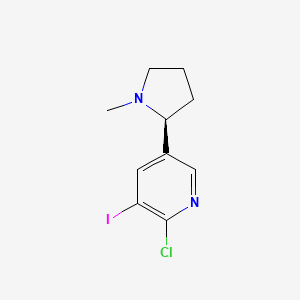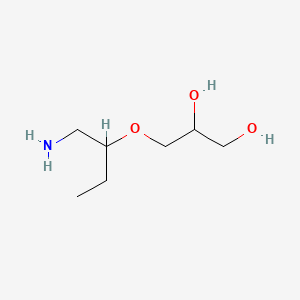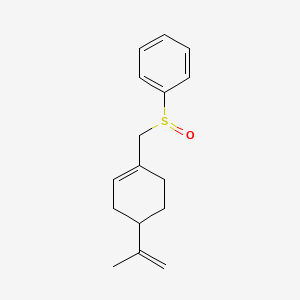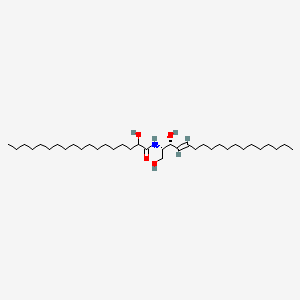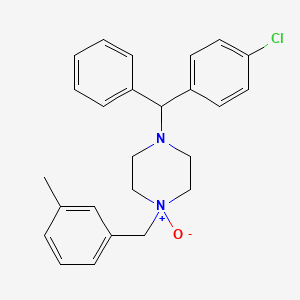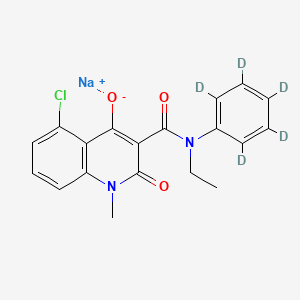
Laquinimod-d5 Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Laquinimod-d5 Sodium Salt is a deuterium-labeled derivative of Laquinimod, an immunomodulatory agent. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Laquinimod. Laquinimod itself is an orally available carboxamide derivative that has shown potential in treating multiple sclerosis and other neurodegenerative diseases by preventing neurodegeneration and inflammation in the central nervous system .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Laquinimod-d5 Sodium Salt involves the incorporation of deuterium atoms into the Laquinimod molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is crucial in verifying the incorporation of deuterium atoms .
化学反応の分析
Types of Reactions: Laquinimod-d5 Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline ring to its dihydro form.
Substitution: Substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further studied for their pharmacological properties .
科学的研究の応用
Laquinimod-d5 Sodium Salt is extensively used in scientific research for:
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of Laquinimod in the body.
Pharmacodynamic Studies: To study the drug’s effects on the body and its mechanism of action.
Neurodegenerative Disease Research: Investigating its potential in treating diseases like multiple sclerosis and Huntington’s disease.
Immunomodulatory Research: Exploring its effects on the immune system and its potential in treating autoimmune diseases
作用機序
Laquinimod-d5 Sodium Salt exerts its effects by modulating the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA. By inhibiting NF-κB activation, Laquinimod reduces inflammation and prevents neurodegeneration. The compound also affects other molecular targets, such as the aryl hydrocarbon receptor, which plays a role in immune regulation .
類似化合物との比較
Laquinimod: The parent compound, used for similar research purposes.
Fingolimod: Another immunomodulatory drug used in the treatment of multiple sclerosis.
Dimethyl fumarate: An oral treatment for multiple sclerosis with immunomodulatory properties
Uniqueness: Laquinimod-d5 Sodium Salt is unique due to its deuterium labeling, which allows for precise tracking and analysis in pharmacokinetic and pharmacodynamic studies. This makes it a valuable tool in drug development and research .
特性
IUPAC Name |
sodium;5-chloro-3-[ethyl-(2,3,4,5,6-pentadeuteriophenyl)carbamoyl]-1-methyl-2-oxoquinolin-4-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3.Na/c1-3-22(12-8-5-4-6-9-12)19(25)16-17(23)15-13(20)10-7-11-14(15)21(2)18(16)24;/h4-11,23H,3H2,1-2H3;/q;+1/p-1/i4D,5D,6D,8D,9D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHPPWBIIQMBQC-MPSGHZBBSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(CC)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)[O-])[2H])[2H].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN2NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857922 |
Source


|
| Record name | Sodium 5-chloro-3-{ethyl[(~2~H_5_)phenyl]carbamoyl}-1-methyl-2-oxo-1,2-dihydroquinolin-4-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354744-14-1 |
Source


|
| Record name | Sodium 5-chloro-3-{ethyl[(~2~H_5_)phenyl]carbamoyl}-1-methyl-2-oxo-1,2-dihydroquinolin-4-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
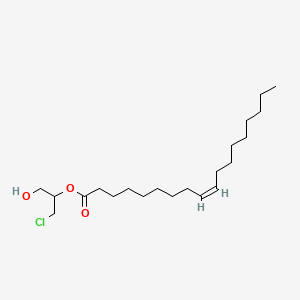
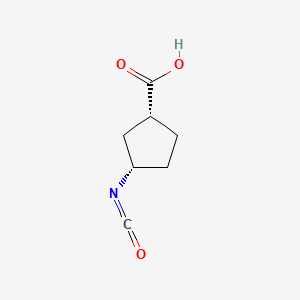
![2-(4-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B587436.png)
